2-(3-methylphenyl)-2,3-dihydro-1H-perimidine
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Overview
Description
AC1LFXA6 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject for research in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AC1LFXA6 involves several steps, including the alkylation of glycine equivalents with 1,2-electrophiles, intramolecular cyclization of γ-substituted amino acid derivatives, and alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . These methods require precise control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of AC1LFXA6 typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow synthesis, which allows for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
AC1LFXA6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in the reactions of AC1LFXA6 include diazo compounds, ylides, carbene intermediates, and various oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of AC1LFXA6 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
AC1LFXA6 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological processes and as a tool for probing biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of AC1LFXA6 involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which AC1LFXA6 is used .
Comparison with Similar Compounds
AC1LFXA6 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other cyclopropane-containing amino acids or analogs with similar structural features.
List of Similar Compounds
- 1-Aminocyclopropanecarboxylic acid
- Coronamic acid
- Norcoronamic acid
- Allo-coronamic acid
- Allo-norcoronamic acid
Properties
Molecular Formula |
C18H16N2 |
---|---|
Molecular Weight |
260.3 g/mol |
IUPAC Name |
2-(3-methylphenyl)-2,3-dihydro-1H-perimidine |
InChI |
InChI=1S/C18H16N2/c1-12-5-2-8-14(11-12)18-19-15-9-3-6-13-7-4-10-16(20-18)17(13)15/h2-11,18-20H,1H3 |
InChI Key |
HPFJVSRZYNTHHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2 |
Origin of Product |
United States |
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